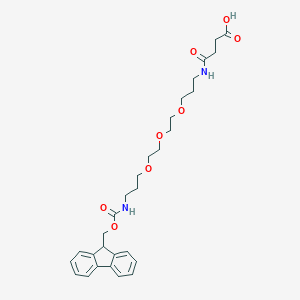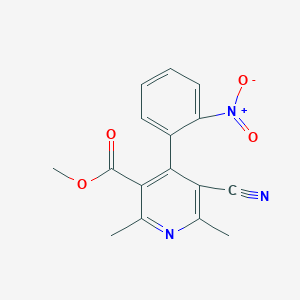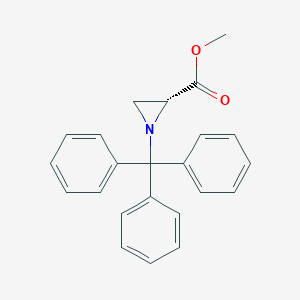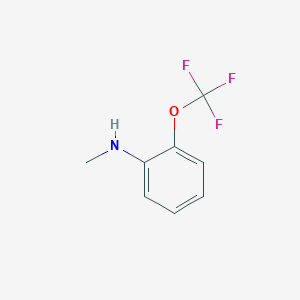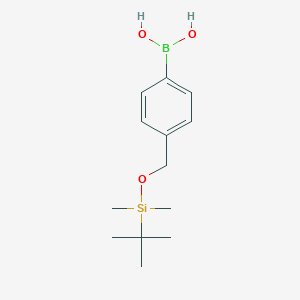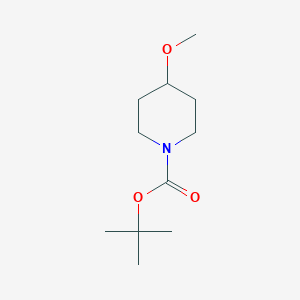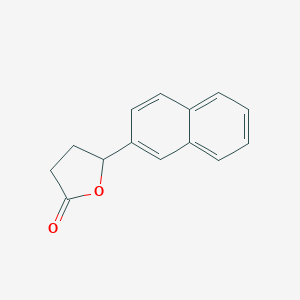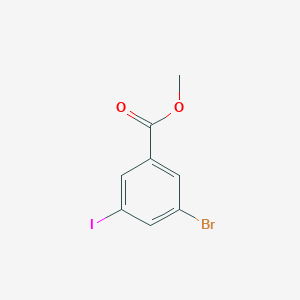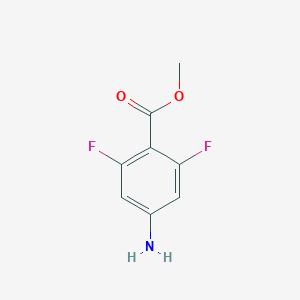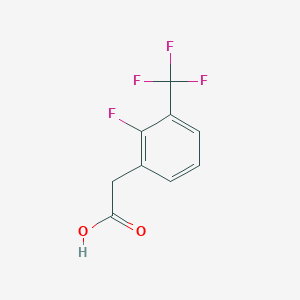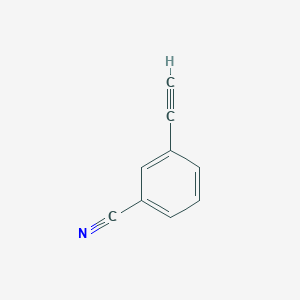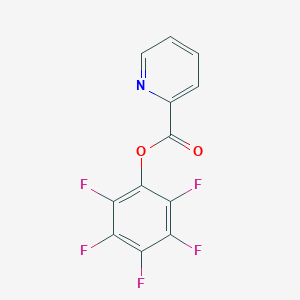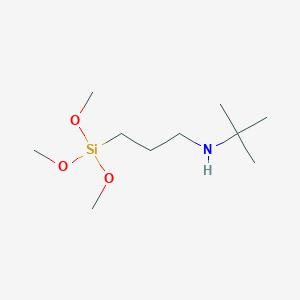
T-Butylaminopropyltrimethoxysilane
Descripción general
Descripción
Synthesis Analysis
The synthesis of silane compounds often involves multi-step chemical reactions, starting from basic silane precursors to achieve the desired functionalization. For instance, the synthesis of polysiloxanes and polymethacrylates incorporating specific side groups demonstrates the complexity and precision required in synthesizing silane-based compounds, including those similar to T-Butylaminopropyltrimethoxysilane (Hsu et al., 1992). These methodologies highlight the importance of controlling reaction conditions and the choice of reactants to achieve targeted functional groups.
Molecular Structure Analysis
The molecular structure of silane compounds like T-Butylaminopropyltrimethoxysilane is crucial for their reactivity and properties. Studies on similar compounds reveal that the structural configuration, including the length of alkyl chains and the positioning of functional groups, significantly affects their mesomorphic behaviors and phase transitions (Percec et al., 1992). Detailed molecular structure analysis enables the prediction of compound behavior in various applications.
Chemical Reactions and Properties
Silane compounds undergo a range of chemical reactions, influenced by their molecular structure. For example, tri-t-butylsilane exhibits specific reactivity towards ozonolysis, chlorination, fluorination, and hydrolysis, depending on the sterical hindrance provided by the t-butyl groups (Dexheimer et al., 1975). These reactions are pivotal in modifying silane compounds for specialized applications, indicating a broad range of functionalities for T-Butylaminopropyltrimethoxysilane.
Physical Properties Analysis
The physical properties of silane compounds, including T-Butylaminopropyltrimethoxysilane, such as thermal stability, crystallinity, and mesophase behavior, are essential for their application in materials science. Research into polysiloxanes and polymethacrylates with specific side groups has shown that these compounds can exhibit unique phase behaviors, such as chiral smectic mesomorphism, which are significantly influenced by their molecular structure (Hsu et al., 1992).
Chemical Properties Analysis
The chemical properties of T-Butylaminopropyltrimethoxysilane, such as reactivity with other compounds, hydrolytic stability, and potential for functionalization, are critical for its use in coatings, adhesives, and sealants. The synthesis and characterization of polymethacrylates, polyacrylates, and poly(methylsiloxane)s containing specific side groups provide insights into the chemical versatility and potential applications of silane compounds (Percec et al., 1992).
Aplicaciones Científicas De Investigación
Organic-Inorganic Polymer Hybrids : T-Butylaminopropyltrimethoxysilane is used in creating organic-inorganic polymer hybrids, which are obtained through sol-gel reactions and free-radical polymerization, leading to materials with both organic and inorganic components. These hybrids are significant for their resistance to solvent extraction and ability to form porous materials upon pyrolysis in an oxidative atmosphere (Cazacu, Dragan, & Vlad, 2003).
Surface Functionalization : It's involved in the surface functionalization processes. For example, the uptake of R-ethoxysilanes, which are used as adhesion promoters, on polished iron surfaces was studied by XPS, indicating the influence of active groups in the organic radical on uptake (Bailey & Castle, 1977).
Structural Modification of Polymeric Materials : T-Butylaminopropyltrimethoxysilane plays a role in the structural modification of hybrid materials synthesized from mixtures of tetramethoxysilane, water, and poly(hydroxyethyl methacrylate) (PHEMA). The presence of this compound prevents crack formation and macroscopic phase separation in such hybrids (Costa & Vasconcelos, 2002).
Antimicrobial Properties : Biocidal siloxane copolymers synthesized with T-Butylaminopropyltrimethoxysilane have been tested against various bacterial strains. These copolymers exhibit high biocidal potency, particularly against Gram-positive bacteria (Mizerska et al., 2010).
Preparation of Functionalized Mesoporous Silica : It is used in the synthesis of highly hydrophobic mesoporous silica, demonstrating strong hydrophobicity, high adsorption affinity, and selectivity for certain organic compounds, like dibutyl phthalate (Diao et al., 2017).
Polysiloxane-Based Polyurethanes : In the development of polysiloxane-based polyurethanes, T-Butylaminopropyltrimethoxysilane contributes to the synthesis process, resulting in materials with good mechanical strength and recyclability. These materials are promising for applications in biomedical engineering, gas separation, medical materials, antifouling coatings, etc. (Wang et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-N-(3-trimethoxysilylpropyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO3Si/c1-10(2,3)11-8-7-9-15(12-4,13-5)14-6/h11H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXULZQKARBZMBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597207 | |
| Record name | N-tert-Butyl-3-(trimethoxysilyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
T-Butylaminopropyltrimethoxysilane | |
CAS RN |
174219-86-4 | |
| Record name | N-tert-Butyl-3-(trimethoxysilyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



